molecular formula C16H22N2O2 B7473635 N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide

Cat. No. B7473635
M. Wt: 274.36 g/mol
InChI Key: RJCNUEZULMYDGZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor works by inhibiting the activity of D-amino acid oxidase (N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide), an enzyme that metabolizes D-serine. By inhibiting N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor increases the levels of D-serine, which in turn enhances the activity of the NMDA receptor, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been shown to increase the levels of D-serine in the brain, leading to enhanced NMDA receptor activity and improved cognitive function. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor in lab experiments is its specificity for N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, which allows for targeted modulation of D-serine levels. However, one limitation is the potential for off-target effects, which may affect the interpretation of results.

Future Directions

For the study of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor include investigating its potential use in combination with other drugs for the treatment of cognitive disorders, as well as exploring its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the potential side effects and limitations of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor in clinical settings.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor is a promising compound with potential therapeutic applications in cognitive disorders. Its ability to increase the levels of D-serine and enhance NMDA receptor activity make it a promising target for drug development. Further research is needed to fully understand its mechanisms of action and potential limitations in clinical settings.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor involves the reaction of 2-oxoazepan-1-yl acetic acid with 2,3-dimethyl aniline in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide inhibitor has been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and other cognitive disorders.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-6-8-14(13(12)2)17-15(19)11-18-10-5-3-4-9-16(18)20/h6-8H,3-5,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCNUEZULMYDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide

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